Mal-PEG2-NHS ester, or succinimidyl-ester (NHS)-PEG2-Maleimide, is a heterobifunctional crosslinker commonly used for bioconjugation purposes in scientific research. [, ] This molecule acts as a bridge, facilitating the connection between molecules or surfaces with distinct reactive groups. It is particularly useful for linking molecules containing thiol groups (-SH) to those with primary amines (-NH2), such as proteins or peptides.
Mal-PEG2-NHS ester, also known as N-succinimidyl 13-maleimido-11-oxo-4,7-dioxa-10-azatridecanoate, is a bifunctional crosslinker commonly used in bioconjugation applications. This compound features a maleimide group that reacts with thiols and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, making it versatile for linking proteins, peptides, and other biomolecules. The compound is classified under the category of polyethylene glycol (PEG) derivatives, which are known for their solubility and biocompatibility.
Mal-PEG2-NHS ester is synthesized from commercially available starting materials. It falls under the category of bifunctional crosslinkers, specifically designed for creating stable covalent bonds between biomolecules. The structure includes a PEG spacer that enhances solubility and reduces steric hindrance during the conjugation process.
The synthesis of Mal-PEG2-NHS ester typically involves the following steps:
The synthesis requires precise control over conditions such as pH and temperature to ensure high yields and purity. The reaction is usually performed in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis of the NHS ester.
The molecular formula of Mal-PEG2-NHS ester is , with a molecular weight of approximately 425.39 g/mol. It features a PEG spacer that consists of two ethylene glycol units, enhancing its solubility in aqueous solutions.
Mal-PEG2-NHS ester undergoes two primary types of reactions:
The reaction conditions, such as pH (optimal between 7.2 to 9) and temperature (room temperature or lower), significantly influence the efficiency of these reactions. Hydrolysis of the NHS ester can compete with amine reactions, particularly at higher pH levels.
The mechanism involves two distinct pathways:
These reactions enable the formation of complex bioconjugates suitable for various applications in biomedical research.
Mal-PEG2-NHS ester is widely utilized in various scientific fields:
This compound's ability to create stable linkages between biomolecules makes it an invaluable tool in biochemical research and therapeutic development.
Mal-PEG2-NHS ester (Maleimide-PEG₂-N-hydroxysuccinimide ester) is a heterobifunctional crosslinker featuring three key components:
This trifunctional architecture enables sequential conjugation strategies: First, the NHS ester couples to amine-containing biomolecules (e.g., lysine residues on antibodies). Subsequently, the maleimide moiety reacts with thiol-bearing molecules (e.g., cysteine-containing peptides or drug molecules). The PEG spacer mitigates steric hindrance and improves aqueous solubility of conjugates, addressing limitations of hydrophobic linkers that trigger aggregation [10]. With CAS numbers 1433997-01-3 and 955094-26-5 denoting structural variants, it typically exhibits molecular weights of 354.31–425.39 g/mol and purity ≥95% [1] [3].
Table 1: Key Chemical Properties of Mal-PEG2-NHS Ester
Property | Specification | Functional Significance |
---|---|---|
Reactive Group 1 | NHS ester | Amine targeting (proteins, oligonucleotides) |
Reactive Group 2 | Maleimide | Thiol targeting (cysteines, thiolated drugs) |
Spacer Length | 2 ethylene oxide units (~11.4 Å) | Balances solubility and minimal steric bulk |
Molecular Weight | 354.31–425.39 g/mol | Optimizes cell permeability |
Solubility | DMSO, chloroform, aqueous buffers (partial) | Compatibility with biological systems |
Storage Stability | -20°C under inert atmosphere | Prevents hydrolysis of NHS ester |
The evolution of Mal-PEG2-NHS ester reflects three key phases in bioconjugate chemistry:
Pre-PEG Era (1960s–1970s): Early crosslinkers like N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) enabled amine-to-thiol conjugation but suffered from hydrophobicity-induced aggregation and rapid plasma clearance [7].
First-Generation PEGylation (1980s–1990s): The FDA approval of PEGylated adenosine deaminase (Adagen®, 1990) validated PEG’s ability to enhance therapeutic half-lives. However, polydisperse PEG polymers (e.g., PEG~5,000~) caused batch variability. The introduction of heterobifunctional PEG linkers like SM(PEG)n in the 1990s enabled controlled conjugations but retained size heterogeneity [6].
Discrete PEG Revolution (2000s–Present): Advances in organic synthesis enabled monodisperse, sequence-defined PEGs (dPEG®). Mal-PEG2-NHS ester emerged as a precision tool balancing minimal spacer length with enhanced solubility. Its commercial availability (e.g., Vector Laboratories’ QBD-10284) accelerated applications in antibody-drug conjugates (ADCs) and nanosensors [10]. Notably, PEG₂’s compact size prevents the "shielding effect" seen with longer PEGs, preserving target binding [7].
Table 2: Evolution of Key PEG-Based Crosslinkers
Generation | Example Compound | Advantages | Limitations |
---|---|---|---|
Non-PEG | SPDP | Defined reactivity | Hydrophobic aggregation |
Polydisperse | MAL-PEG~12~-NHS (n=12) | Extended circulation half-life | Batch variability; reduced bioactivity |
Discrete | Mal-PEG2-NHS ester | Monodisperse; minimal steric impact | Higher synthetic cost |
Mal-PEG2-NHS ester bridges critical gaps in advanced biomaterial design:
ADC Development: As a non-cleavable linker, it constructs stable antibody-drug conjugates. For example, it conjugates monoclonal antibodies (via NHS-amine coupling) to cytotoxic agents like monomethyl auristatin F (MMAF) bearing free thiols. The PEG₂ spacer enhances solubility without compromising tumor penetration [4] [5].
Nanoparticle Functionalization: Gold or iron oxide nanoparticles modified with Mal-PEG2-NHS ester exhibit dual functionality:
NHS ester couples imaging agents (e.g., fluorescent dyes) [7] [10]This enables tumor-specific MRI/fluorescence dual-modality imaging [7].
Hydrogel Engineering: In protein-polymer hybrid hydrogels, Mal-PEG2-NHS ester covalently immobilizes enzymes (e.g., horseradish peroxidase) within poly(ethylene glycol) diacrylate (PEGDA) networks. This preserves enzymatic activity while preventing leakage—critical for biosensor design [9].
Surface Patterning: It enables directional antibody immobilization on biosensor chips. Maleimide binds engineered cysteines in antibody Fab regions, orienting antigen-binding sites outward. This increases detection sensitivity 10-fold compared to random amine coupling [10].
Table 3: Research Applications of Mal-PEG2-NHS Ester
Application | Conjugate Example | Key Benefit |
---|---|---|
Antibody-Drug Conjugates | Anti-HER2-PEG₂-MMAF | Enhanced serum stability vs. valine-citrulline linkers |
Fluorescent Probes | BSA-PEG₂-Cy5.5 | Reduced quenching vs. direct dye conjugation |
Vaccine Carriers | KLH-PEG₂-peptide (cysteine-terminated) | Improved antigen presentation |
Diagnostic Nanoparticles | Fe₃O₄-PEG₂-[anti-EGFR]/[Alexa Fluor 647] | Tumor-specific multimodal imaging |